N-(2,5-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring an imidazo-triazolone core linked to a dimethoxyphenylacetamide moiety. Its structural complexity and functional groups (e.g., methoxy, ethyl, and ketone) indicate possible interactions with biological targets such as kinases or microbial enzymes .
Properties
CAS No. |
1158591-89-9 |
|---|---|
Molecular Formula |
C16H19N5O4 |
Molecular Weight |
345.35 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C16H19N5O4/c1-4-13-18-16-19-15(23)11(21(16)20-13)8-14(22)17-10-7-9(24-2)5-6-12(10)25-3/h5-7,11H,4,8H2,1-3H3,(H,17,22)(H,18,19,20,23) |
InChI Key |
CETLAJQYTSSRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multiple steps:
Formation of the Imidazotriazole Ring: The imidazotriazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of reagents such as hydrazine and ethyl acetoacetate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, where the phenyl group is modified to include methoxy groups at the 2 and 5 positions.
Acetylation: The final step involves the acetylation of the compound to form the acetamide group. This is typically achieved using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Catalysts such as palladium on carbon, various solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues from Pharmacopeial Forum (Thiazolylmethylcarbamates)
The thiazolylmethylcarbamate analogs described in Pharmacopeial Forum (2017) share a focus on heterocyclic cores but differ significantly in substituents and biological targets. For example:
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-Hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound n): Features a thiazole-carbamate backbone with hydroperoxy and phenyl groups. This compound is likely designed for protease inhibition due to its peptide-like linkages and stereochemical complexity .
Key Structural Differences :
- The target compound lacks the thiazole ring and hydroperoxy groups but includes a fused imidazo-triazol system.
- The dimethoxyphenylacetamide group in the target compound may confer distinct solubility and binding properties compared to the thiazole-carbamates.
Pesticidal Acetamide and Triazole Derivatives
From Pesticide Chemicals Glossary (2001):
- N-(2,6-Difluorophenyl)-5-Methyl(1,2,4)Triazolo(1,5-a)Pyrimidine-2-Sulfonamide (Flumetsulam) : A triazolopyrimidine sulfonamide herbicide inhibiting acetolactate synthase in weeds. Shares a triazole ring but lacks the imidazo fusion and acetamide group .
- N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide (Oxadixyl) : An acetamide fungicide targeting oomycetes. Structural similarities include the acetamide backbone, but oxadixyl’s oxazolidinyl and dimethylphenyl groups differ from the target compound’s dimethoxyphenyl and imidazo-triazolone systems .
Functional Comparison :
Research Findings and Hypothetical Mechanisms
Pharmacological Potential
- The dimethoxyphenyl group may enhance lipophilicity and blood-brain barrier penetration .
- Hypothetical Toxicity : Ethyl and methoxy groups could reduce acute toxicity compared to halogenated analogs like flumetsulam, but metabolic stability remains unverified.
Comparative Bioactivity Gaps
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antiviral Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit antiviral properties. For instance, compounds containing imidazo-triazole frameworks have shown significant activity against various viral strains. A study indicated that derivatives of imidazo[1,2-b][1,2,4]triazole exhibited over 40% inactivation against Tobacco Mosaic Virus (TMV) at concentrations as low as 500 mg/L .
Anticancer Properties
Research has highlighted the anticancer potential of triazole derivatives. For example, compounds with imidazole and triazole rings have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that certain derivatives led to a dose-dependent reduction in cell viability across various cancer cell lines .
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and tumor growth.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways that are critical for cell survival and proliferation.
Study 1: Antiviral Efficacy
A study conducted on a series of imidazo-triazole derivatives demonstrated their efficacy against TMV. The results indicated that the structural modifications significantly influenced their antiviral potency. The compound under review showed comparable activity levels to known antiviral agents .
Study 2: Anticancer Activity
In an experimental model evaluating the anticancer effects of triazole derivatives, the compound exhibited an IC50 value indicating effective inhibition of cancer cell lines. The study utilized various assays to assess apoptosis and cell cycle arrest mechanisms .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
